Allyldimethylsilane
Description
Significance in Contemporary Organic and Organometallic Transformations
Allyldimethylsilane serves as a key building block in modern organic and organometallic chemistry due to the unique reactivity conferred by the silicon atom. The carbon-silicon (C-Si) bond can stabilize a positive charge at the β-position through a phenomenon known as hyperconjugation. wikipedia.org This "β-silicon effect" is fundamental to the utility of allylsilanes, rendering the γ-carbon of the allyl group nucleophilic and prone to reacting with a wide range of electrophiles. wikipedia.orgfrontiersin.org
Beyond classic carbonyl allylation, this compound participates in various other transformations:
Intramolecular Oxidative Coupling: Allyldimethylsilyl enol ethers can undergo intramolecular oxidative coupling reactions. For instance, the silyl (B83357) enol ether derived from tetralone cyclizes upon treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) to form a new carbon-carbon bond. nih.gov
Cross-Coupling Reactions: Allylsilanes are effective partners in cross-coupling reactions, serving as versatile sources of the allyl group. researchgate.net
Polymer Chemistry: The allyl group in this compound can undergo polymerization, making it a useful monomer in the synthesis of specific polymers and copolymers, including functional polycarbosilanes. ontosight.aiacs.org
Organometallic Chemistry: this compound reacts with transition metal complexes to form novel organometallic structures. For example, it undergoes stoichiometric activation with ruthenium complexes to yield compounds like [RuH₂{η⁴-HSiMe₂(CHCHMe)}(PCy₃)₂]. acs.orgescholarship.org It is also used in studies of palladium-catalyzed hydrosilylation and dehydrogenative silylation reactions. acs.org
Historical Trajectories in Allylsilane Chemistry Research
The foundation of allylsilane chemistry was laid in the mid-20th century. One of the earliest observations of the characteristic reactivity of unsaturated silanes was reported in 1948, when allyltrimethylsilane (B147118) was found to react with hydrobromic acid. wikipedia.org However, the synthetic potential of these compounds was not fully realized until the 1970s.
A pivotal moment in the history of allylsilane chemistry was the discovery of the Hosomi-Sakurai reaction in 1976. frontiersin.org This breakthrough demonstrated that allyltrialkylsilanes could act as efficient allylating agents for carbonyl compounds in the presence of a Lewis acid catalyst. frontiersin.org This discovery opened the door for the widespread use of allylsilanes as reliable reagents for carbon-carbon bond formation. frontiersin.orgresearchgate.net Early work established that the reaction was applicable to a range of aliphatic and aromatic carbonyl compounds and that the Lewis acid was essential for activating the electrophile. frontiersin.org
Subsequent research expanded on this foundation. In 1978, it was shown that fluoride (B91410) ions, such as those from tetra-n-butylammonium fluoride (TBAF), could also catalyze the reaction by forming a hypervalent silicon intermediate, which then attacks the carbonyl compound. frontiersin.org The development of methods for preparing allylsilanes, such as through Grignard reactions involving an allyl halide and a halosilane, further facilitated their adoption in synthetic chemistry. gelest.comgoogle.com These historical developments established allylsilanes as stable, storable, and less basic alternatives to other allyl-metal reagents, cementing their place in the synthetic chemist's toolkit. chemrxiv.org
Current Frontiers in this compound-Focused Investigations
Contemporary research continues to uncover new and innovative applications for this compound, pushing the boundaries of synthetic chemistry. A major area of focus is the development of novel catalytic systems and reaction pathways that leverage the compound's unique reactivity.
Photoredox Catalysis: One of the most dynamic frontiers is the use of allylsilanes in visible-light photoredox catalysis. rsc.org This mild and sustainable approach enables transformations that are often complementary to traditional methods. For example, researchers have developed a Cr/photoredox dual catalytic system for the asymmetric addition of allylsilanes to aldehydes. chemrxiv.org This method provides access to valuable homoallylic alcohols with chemo- and diastereoselectivity opposite to that of the classic Hosomi-Sakurai reaction. chemrxiv.org In another advancement, photoredox catalysis has been used for the cycloaromatization of ortho-alkynylaryl vinylsilanes with arylsulfonyl azides; interestingly, when this compound was used instead of a vinylsilane, it led to an unexpected [2+2+3] coupling-cyclization, forming a novel fused silatetracyclic skeleton. nih.govresearchgate.net
Synthesis of Complex Molecules: this compound is increasingly employed as a key precursor in the total synthesis of complex natural products and their fragments. A notable strategy involves silicon-tethered ring-closing metathesis (RCM). In this approach, a novel Peterson olefination reaction is used to prepare this compound precursors, which then undergo RCM to form trisubstituted olefins. nih.govresearchgate.netacs.org This methodology has been successfully applied to the synthesis of the C16–C30 fragment of the marine natural product dolabelide C. nih.govresearchgate.net
Table 2: Selected Modern Applications of this compound
| Application Area | Reaction Type | Key Feature |
|---|---|---|
| Asymmetric Synthesis | Cr/Photoredox Dual Catalysis | Access to opposite diastereomers compared to Hosomi-Sakurai reaction. chemrxiv.org |
| Complex Molecule Synthesis | Peterson Olefination / RCM | Forms versatile this compound precursors for complex olefin synthesis. nih.govresearchgate.net |
| Heterocycle Synthesis | Photocatalyzed Cycloaromatization | [2+2+3] coupling-cyclization to form novel fused silatetracycles. nih.gov |
This table contains interactive data. Users can sort and filter the information as needed.
Advanced Materials and Polymer Science: The ability of this compound to participate in polymerization reactions continues to be explored for creating advanced materials. It is used in the synthesis of functional siloxane copolymers, where it can be introduced as an end-group, leading to telechelic-functionalized polysiloxanes. researchgate.net These functional polymers have potential applications in various fields of materials science.
These current research avenues demonstrate that this compound is far from being a simple, historical reagent. Its continued exploration in catalytic, synthetic, and materials chemistry ensures its relevance in addressing contemporary scientific challenges.
Structure
2D Structure
Properties
InChI |
InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMGMUODZNQAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883921 | |
| Record name | Silane, dimethyl-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-30-2 | |
| Record name | Silane, dimethyl-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethyl-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dimethyl-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Allyldimethylsilane and Its Derivatives
Modern Approaches to Allylsilane Synthesis
Traditional methods for synthesizing allylsilanes have been augmented by modern approaches that offer improved yields, selectivity, and functional group tolerance.
The Grignard reaction remains a fundamental and widely practiced method for forming silicon-carbon bonds. In the context of allyldimethylsilane synthesis, the process typically involves the reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with a suitable chlorosilane precursor like chlorodimethylsilane.
A notable improvement to the classic Grignard protocol is the in situ method, where the Grignard reagent is formed in the presence of the halosilane. gelest.com This approach is particularly advantageous when the Grignard reagent has limited stability or solubility. gelest.com A specific patented method describes contacting magnesium metal with a mixture of an allyl halide and a halosilane in diethylene glycol dibutyl ether (DEGDBE) at temperatures between 5 °C and 200 °C. google.com This procedure is reported to provide a high yield of the desired allylsilane product, which is easily recoverable, and minimizes the formation of hexadiene by-products that can arise from Wurtz-type coupling of the allyl Grignard reagent. google.comreddit.com
| Halosilane | Grignard Precursor | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Chlorodimethylsilane | Allyl Halide + Mg | Diethylene glycol dibutyl ether (DEGDBE) | High yield and easy recovery of product. google.com | google.com |
| General Halosilane | Allylmagnesium bromide | Diethyl ether or Tetrahydrofuran | In situ formation is preferred for unstable Grignards. gelest.com | gelest.com |
The Peterson olefination is a powerful reaction for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.org While not a direct route to this compound itself, this methodology has been ingeniously applied to prepare complex precursors that can be subsequently converted into this compound derivatives. researchgate.netnih.gov
A novel application of the Peterson olefination was developed for the preparation of this compound precursors as part of a silicon-tether ring-closing metathesis strategy. nih.govacs.org This approach was instrumental in synthesizing trisubstituted olefins flanked by allylic or homoallylic alcohols, structures that are otherwise difficult to access. nih.govx-mol.com The this compound precursors created via this olefination reaction are described as versatile synthetic intermediates, highlighting the strategic importance of the Peterson reaction in multi-step syntheses. researchgate.netnih.gov The reaction provides stereochemical control, as the intermediate β-hydroxysilane can be isolated, and subsequent acid- or base-induced elimination leads to different alkene isomers. organic-chemistry.org
Catalytic Synthesis Strategies
Catalytic methods offer mild, efficient, and highly selective pathways to allylsilanes, often avoiding the use of stoichiometric and highly reactive organometallic reagents.
Palladium catalysis has emerged as a premier tool for the synthesis of regio- and stereodefined allylsilanes. One highly effective method involves the palladium-catalyzed allylic silylation of allylic alcohols using disilanes as the silyl (B83357) source. organic-chemistry.org This reaction proceeds smoothly under mild and neutral conditions, obviating the need for additives or an inert atmosphere, which enhances its cost-effectiveness and environmental friendliness. organic-chemistry.org
The reaction employs catalysts such as Pd(BF₄)₂(MeCN)₄ and utilizes silyl donors like hexamethyldisilane. organic-chemistry.org A DMSO/MeOH solvent mixture is often crucial for optimal results. organic-chemistry.org This methodology is highly selective for producing linear allylsilanes with a trans double bond geometry and tolerates a wide variety of functional groups. organic-chemistry.org A related approach uses allylic phenyl ethers as electrophiles, which can react with disilanes in the presence of a palladium catalyst in an aqueous micellar medium at room temperature. nih.gov
| Substrate | Silyl Source | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Allylic Alcohol | Hexamethyldisilane | Pd(BF₄)₂(MeCN)₄ | DMSO/MeOH, rt | Linear (E)-allylsilanes | organic-chemistry.org |
| Allylic Phenyl Ether | Hexamethyldisilane | PdCl₂(DPEphos) | PTS/H₂O, rt | Allylic silanes | nih.gov |
While copper catalysis is well-known for the formation of silyl ethers (Si-O bonds) from alcohols, its role in modern organosilane synthesis extends to the formation of crucial silicon-carbon bonds. dicp.ac.cnresearchgate.net Copper-catalyzed reactions provide efficient and selective pathways to functionalized allylsilanes.
One prominent strategy is the copper-catalyzed regiodivergent hydrosilylation of substituted 1,3-dienes with hydrosilanes. organic-chemistry.org Depending on the specific copper catalytic system employed, this reaction can yield either 1,2- or 1,4-hydrosilylated products, providing a versatile approach to structurally diverse allylsilanes. organic-chemistry.org Another powerful method is the copper-catalyzed conjugate silyl addition to diendioates. rsc.org By carefully selecting the ligands for the copper catalyst, this protocol allows for regioselective 1,4- or 1,6-conjugate addition of a silyl group, affording multisubstituted functionalized allylsilanes in good yields. rsc.org These methods demonstrate the utility of copper catalysis in constructing the C-Si bond central to allylsilane structures.
Electrochemistry offers a modern, transition-metal-free strategy for the synthesis of organosilanes. organic-chemistry.org Electroreductive protocols can generate highly reactive silyl radicals from stable and readily available chlorosilane precursors through the cleavage of the strong Si-Cl bond at highly biased potentials. chemrxiv.orgnih.gov
This strategy has been successfully applied to various alkene silylation reactions, including the formation of allylsilanes. chemrxiv.orgnih.gov The proposed mechanism involves the single-electron reduction of a chlorosilane to generate a silyl radical. This radical then adds to an alkene that possesses a suitable leaving group at the allylic or homoallylic position. The resulting radical anion intermediate can then eliminate the leaving group to furnish the final allylsilane product. chemrxiv.org This electroreductive silylation has been demonstrated on a range of substrates, including allylic ethers and even allylic alcohols, showcasing its versatility for organosilane construction. chemrxiv.org
Stereoselective and Regioselective Synthetic Routes
The synthetic utility of this compound and its derivatives is profoundly dependent on the precise control of their molecular architecture. Stereoselective and regioselective synthetic methods are therefore critical, as they allow for the specific placement of the dimethylsilyl group and the controlled geometry of the carbon-carbon double bond. thieme-connect.demasterorganicchemistry.com Such control is essential for the subsequent application of these compounds in complex organic synthesis, including cross-coupling reactions and natural product synthesis. thieme-connect.deacs.org Key strategies for achieving this selectivity include catalytic hydrosilylation, multicomponent reactions, and directed functionalization.
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands out as a primary method for synthesizing allylsilanes. The choice of catalyst and substrate is paramount in dictating the regio- and stereochemical outcome.
Regioselectivity: Copper-catalyzed hydrosilylation of substituted 1,3-dienes can be tuned to yield either 1,2- or 1,4-hydrosilylated products, providing a versatile route to structurally diverse allylsilanes. organic-chemistry.org For instance, using specific copper-based catalytic systems allows for regiodivergent synthesis from the same starting dienes. organic-chemistry.org Similarly, in the ruthenium-catalyzed hydrosilylation of terminal alkynes, α-vinylsilane products are formed with good regioselectivity. nih.gov Problems can arise with internal alkynes where steric differentiation is less pronounced, sometimes leading to mixtures of regioisomers. nih.gov
Stereoselectivity: Ruthenium catalysis has proven highly effective for the stereoselective hydrosilylation of both terminal and internal alkynes, proceeding through a clean trans-addition process to exclusively afford (Z)-vinylsilane isomers. nih.gov This high level of stereocontrol is robust across a wide range of substrates. nih.gov In other systems, such as the palladium-catalyzed silylation of allylic alcohols with disilanes, regio- and stereodefined allylsilanes can be synthesized under mild, neutral conditions. organic-chemistry.org
Table 1: Examples of Regio- and Stereoselective Hydrosilylation
| Substrate Type | Catalyst System | Silane (B1218182) | Key Finding | Product Type | Citation |
|---|---|---|---|---|---|
| Terminal Alkynes | [CpRu(MeCN)₃]PF₆ | Various | Good regioselectivity for α-isomer; clean trans-addition. | α-Vinylsilane | nih.gov |
| Internal Alkynes | [CpRu(MeCN)₃]PF₆ | Various | Exclusive formation of (Z)-isomer via trans-addition. | (Z)-Vinylsilane | nih.gov |
| 2-Aryl-1,3-dienes | Copper Catalyst | Diphenylsilane | Successful 1,4-hydrosilylation achieved. | Allylsilane | organic-chemistry.org |
Highly functionalized and stereodefined allylsilanes can be constructed through palladium-catalyzed multicomponent reactions. A notable example involves the three-component assembly of allenes, acyl chlorides, and a disilane (B73854) reagent (e.g., a Si-Si bimetallic reagent). organic-chemistry.org This method is highly regio- and stereoselective, producing substituted 2-acylallylmetal reagents that serve as versatile synthetic intermediates. organic-chemistry.org The reaction proceeds efficiently under phosphine-free palladium catalysis, offering a direct route to complex allylsilane structures that would be challenging to access through other means. organic-chemistry.org
For the synthesis of complex, substituted allylsilanes, multi-step strategies involving olefination and ring-closing metathesis (RCM) have been developed. A novel Peterson olefination reaction has been utilized to prepare this compound precursors, which are key intermediates in this pathway. acs.orgresearchgate.net
This approach involves a silicon-tether RCM strategy:
An allylic or homoallylic alcohol is coupled with an this compound precursor under copper catalysis to form a silyl ether. acs.org
The resulting diene undergoes RCM to form a six- or seven-membered cyclic silyl ether. acs.org
Subsequent cleavage of the silicon tether yields an acyclic, highly substituted trisubstituted olefin with a defined stereochemistry. acs.org
This methodology has been successfully applied to the synthesis of complex fragments of natural products like dolabelide C. acs.orgresearchgate.net
The dimethylsilyl group in this compound can direct the regioselectivity of subsequent chemical transformations. A clear example is the synthesis of 3-silylfluorohydrins. chemrxiv.org This two-step sequence involves:
Epoxidation of the allylsilane double bond.
Ring-opening of the resulting epoxide with an HF-Et₃N reagent. chemrxiv.org
The reaction regioselectively yields the 2-fluoro-3-silylpropan-1-ol product. chemrxiv.org This outcome is attributed to a β-silyl effect, which stabilizes a cationic intermediate and directs the fluoride (B91410) nucleophile to the carbon atom distal to the silicon. chemrxiv.org This method demonstrates how the inherent electronic properties of the allylsilane framework can be exploited to achieve high regiocontrol in the synthesis of functionalized derivatives. chemrxiv.org
Table 2: Regioselective Synthesis of 3-Silylfluorohydrins
| Starting Material | Reaction Sequence | Product | Regioselectivity | Citation |
|---|---|---|---|---|
| This compound | 1. Epoxidation (e.g., with m-CPBA) 2. Ring-opening (HF-Et₃N) | 2-Fluoro-3-(dimethylsilyl)propan-1-ol | Fluoride adds to C2, hydroxyl at C1 | chemrxiv.org |
Mechanistic Elucidation of Allyldimethylsilane Reactivity
Radical Reaction Pathways
The reactivity of allyldimethylsilane can be understood through various mechanistic routes, including those involving radical intermediates. These pathways are crucial for forming new silicon-carbon bonds.
The formation of silyl (B83357) radicals is a key initiating step in many reactions involving this compound and related organosilanes. These radicals are typically generated through two primary methods: hydrogen-atom abstraction from a hydrosilane or reductive activation of a chlorosilane. nih.gov In the context of hydrosilanes, initiators like peroxides or photoredox catalysts can abstract the hydrogen atom from the Si-H bond, yielding a nucleophilic silyl radical. nih.govmdpi.com
An alternative and increasingly important method involves the single-electron reduction of chlorosilanes. nih.gov This electroreductive approach can generate silyl radicals from readily available chlorosilane precursors. nih.govorganic-chemistry.org
Once generated, the silyl radical readily adds to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.gov This addition is a key step in radical-based hydrosilylation reactions. The process is highly regioselective, typically following an anti-Markovnikov pattern where the silicon atom attaches to the less substituted carbon of the double bond. mdpi.com The initial addition creates a carbon-centered radical intermediate, which then continues the chain reaction by abstracting a hydrogen atom from a hydrosilane molecule, thereby propagating the radical chain and forming the final product. mdpi.com
Detailed mechanistic studies of silylation reactions, particularly the electroreductive disilylation of alkenes, have revealed a complex Electrochemical-Chemical-Electrochemical-Chemical (ECEC) pathway. nih.gov This mechanism delineates the sequence of electron transfer and chemical reaction steps.
To probe the factors influencing the rate and efficiency of radical silylation, structure-activity relationship studies have been conducted. In the context of silyl radical addition to alkenes, investigations using various substituted styrenes have shown that the reaction rate is influenced by a combination of factors. nih.gov
Attempts to correlate the relative reaction rates solely with the Hammett parameter (σ), which represents the electronic effect of the substituent, or the radical stability parameter (σ*), were unsuccessful. nih.gov However, a two-parameter multi-linear regression model demonstrated that the reaction rate is dependent on both the electronic properties of the alkene and the stability of the resulting benzylic radical intermediate. nih.gov This indicates a complex interplay of electronic and steric factors governing the C-Si bond formation step.
Table 1: Factors Influencing Radical Addition Rate in Substituted Styrenes Data based on qualitative findings from mechanistic studies. nih.gov
| Parameter | Influence on Reaction Rate | Description |
| Alkene Electronic Property | Significant | The electron-donating or electron-withdrawing nature of substituents on the styrene (B11656) ring affects the alkene's reactivity toward the nucleophilic silyl radical. |
| Benzylic Radical Stability | Significant | The stability of the carbon-centered radical formed after the initial silyl radical addition influences the forward rate of the reaction. |
Transition Metal-Catalyzed Mechanistic Cycles
Transition metal catalysts provide powerful and selective pathways for the functionalization of this compound, primarily through the activation of its Si-H bond.
The activation of the Si-H bond by a transition metal center is the pivotal step in many catalytic transformations of silanes. acs.org This activation can proceed through several mechanisms, most notably oxidative addition and sigma-bond metathesis.
Oxidative Addition: This is a common pathway for late transition metals. It is generally believed to proceed via an intermediate σ-complex, where the electron density from the Si-H bond is donated to the metal center, forming a three-center, two-electron bond (M-η²-H-Si). capes.gov.brescholarship.org This initial coordination represents an early stage of Si-H bond activation. acs.org From this σ-complex, the Si-H bond can be fully cleaved, leading to the formal oxidative addition of the silane (B1218182) to the metal and forming a dihydrido silyl metal complex. acs.orgescholarship.org The process is viewed as a continuum, ranging from a weakly bound σ-complex to a fully oxidized metal center with distinct hydride and silyl ligands. escholarship.org For example, the reaction of this compound with a bis(dihydrogen)ruthenium complex, RuH₂(H₂)₂(PCy₃)₂, results in a reactive species stabilized by both Ru-(η²-H-Si) and Ru-(η²-C=C) bonds, illustrating an intermediate stage of activation. acs.org
Sigma-Bond Metathesis: This mechanism is prevalent for early transition metals (d⁰ electron count) and lanthanide complexes, which cannot readily undergo oxidative addition. libretexts.orgwikipedia.orgilpi.com The reaction involves a concerted process where a metal-ligand sigma bond is exchanged with the Si-H sigma bond through a four-centered, "kite-shaped" transition state. libretexts.orglibretexts.org A key characteristic of this pathway is that the oxidation state of the metal does not change during the reaction. wikipedia.orgilpi.com The rate of sigma-bond metathesis is often characterized by a highly negative entropy of activation, which points to a highly ordered transition state. libretexts.orgwikipedia.org
Following the initial Si-H bond activation, the catalytic cycle continues through a sequence of insertion and elimination steps to form the final product and regenerate the active catalyst. uvic.caucl.ac.uk
Insertion: In reactions involving the allyl group of this compound, a common subsequent step is the migratory insertion of the carbon-carbon double bond into a metal-hydride (M-H) or metal-silyl (M-Si) bond. escholarship.org This step forms a new carbon-metal bond and is crucial for building the carbon skeleton of the product. The regiochemistry of this insertion step often dictates the final product structure. ucl.ac.uk
Elimination: The final step in many catalytic cycles is reductive elimination. uvic.ca In this process, two ligands on the metal center (e.g., an alkyl group and a silyl group) couple and are eliminated from the metal's coordination sphere to form the final organosilane product. This step reduces the oxidation state of the metal, regenerating the catalytically active species, which can then enter another cycle. The sequence of oxidative addition, insertion, and reductive elimination constitutes the fundamental steps in many transition metal-catalyzed reactions of this compound. escholarship.orguvic.ca
Carbocationic Intermediates and Allyl Transfer Mechanisms
The reactivity of this compound in electrophilic substitutions is fundamentally governed by the formation of stabilized carbocationic intermediates. The carbon-silicon (C-Si) bond is highly electron-releasing and capable of stabilizing a positive charge at the β-position through a phenomenon known as hyperconjugation, often referred to as the β-silicon effect. wikipedia.org This electronic property dictates the regioselectivity of electrophilic attack, which occurs at the terminal carbon (the γ-position) of the allyl group, leading to the formation of a carbocation on the carbon atom β to the silicon. wikipedia.org
The prevailing mechanism for an allyl transfer reaction begins with the electrophilic attack on the π-bond of the alkene. This step is typically the rate-determining step and results in the formation of the β-silyl carbocation. This intermediate is significantly stabilized by the adjacent silyl group, which lowers the activation energy for its formation compared to a non-silylated analogue. open.ac.uk The stabilization is so effective that it allows for the formation of what would otherwise be a less favorable primary carbocation. open.ac.uk
Lewis acids are frequently employed to activate the electrophile, enhancing its reactivity towards the allylsilane. wikipedia.org For instance, the treatment of an aldehyde with this compound in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) results in an efficient allyl transfer to the carbonyl carbon, yielding a homoallylic alcohol. soton.ac.uk
Table 1: Lewis Acid-Mediated Allyl Transfer from this compound soton.ac.uk
| Electrophile/Substrate | Lewis Acid | Product | Yield (%) |
| Benzaldehyde | BF₃·(AcOH)₂ | 1-phenylbut-3-en-1-ol | 42 |
| Benzaldehyde | BF₃·Et₂O | 1-phenylbut-3-en-1-ol | 41 |
This table illustrates the allyl transfer reaction from this compound to benzaldehyde, facilitated by different Lewis acids.
Other metal electrophiles also react with allylsilanes to generate synthetically useful products. Reactions with thallium tris(trifluoroacetate) can form electrophilic allylthallium(II) compounds, and palladation provides a route to π-allylpalladium complexes. wikipedia.org In a specific case involving a cobalt-alkyne complex of an this compound derivative, treatment with tetrafluoroboric acid (HBF₄) initially generates a cobalt-stabilized carbocation, which then undergoes a fluoride-promoted allyl migration. acs.org
Rearrangement and Isomerization Pathways
This compound and its derivatives can undergo several rearrangement and isomerization reactions, often catalyzed by transition metals or promoted by acidic conditions. A common pathway is the migration of the double bond from the terminal (allyl) position to an internal (propenyl) position, converting the allylsilane into a vinylsilane. acs.org
This isomerization can be a significant side reaction or a desired transformation depending on the reaction conditions. For example, the ruthenium complex RuH₂(H₂)₂(PCy₃)₂ reacts with this compound (which is technically an allyldimethylhydrosilane in this specific study) to produce a reactive intermediate that catalyzes the redistribution of the silane and its isomerization. acs.org The isomerization of allylsilanes to the thermodynamically more stable vinylsilanes can also be facilitated by other ruthenium complexes. researchgate.net
Deuterium labeling studies in palladium-catalyzed reactions have shown that intermediate palladium(II) alkyl complexes can isomerize through a sequence of β-hydride eliminations and subsequent reinsertions of the olefin before the final product is formed. acs.org This mechanistic pathway allows for the scrambling of substituents and changes in the double bond position.
In addition to double-bond migration, other rearrangement pathways are possible, particularly when highly reactive intermediates like carbocations are formed. Under certain conditions, instead of simple allyl transfer, the intermediate carbocation can undergo fragmentation. For example, upon treatment with HBF₄, an iron-cobalt cluster containing an allyldimethylsilyl moiety was observed to lose propene, indicating a fragmentation pathway following cation formation. acs.org There is also evidence for rearrangements involving cyclic siliconium ion intermediates, where the silicon atom provides anchimeric assistance to form a bridged, three-membered ring, which can then be opened by a nucleophile at different positions, leading to rearranged products. open.ac.uk
Table 2: Examples of Rearrangement and Isomerization of this compound Derivatives
| Starting Material Type | Catalyst/Reagent | Pathway | Product Type | Ref. |
| This compound Derivative | RuH₂(H₂)₂(PCy₃)₂ | Isomerization | Vinylsilane | acs.org |
| This compound Derivative | Ruthenium complexes | Double-bond migration | Vinylsilane | researchgate.net |
| Fe-Co Cluster with Allyldimethylsilyl group | HBF₄ | Cation formation followed by fragmentation | Fluorosilane cluster + Propene | acs.org |
| Dideuterio-β-hydroxysilane | PBr₃ | Anchimeric assistance | Rearranged bromide | open.ac.uk |
This table summarizes various rearrangement and isomerization reactions involving allylsilane systems under different catalytic or reactive conditions.
Advanced Catalytic Applications of Allyldimethylsilane
Hydrosilylation and Dehydrogenative Silylation Processes
The reaction of allyldimethylsilane in the presence of transition metal catalysts can proceed through two primary competing pathways: hydrosilylation and dehydrogenative silylation. rsc.org The outcome is highly dependent on the catalyst system and reaction conditions employed. nih.gov Dehydrogenative silylation results in the formation of vinylsilanes, which are valuable building blocks in organic synthesis, while hydrosilylation leads to saturated alkylsilanes. rsc.orgmdpi.com
Ruthenium complexes have been shown to be effective catalysts for these transformations. For instance, the bis(dihydrogen)ruthenium complex RuH2(H2)2(PCy3)2 reacts with this compound to form a reactive intermediate, [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2], which is stabilized by the coordination of the vinylsilane ligand. acs.org This complex can then catalyze the dehydrogenative silylation of this compound itself. acs.org The competition between hydrosilylation and dehydrogenative silylation is a critical aspect of these reactions, with factors like ethylene (B1197577) pressure and chloro substituents on the silane (B1218182) influencing the selectivity. rsc.org Cobalt complexes containing pyridine (B92270) di-imine ligands have also been explored as efficient catalysts for both dehydrogenative silylation and hydrosilylation. nih.gov These catalytic systems highlight the dual reactivity of this compound, serving as both a substrate and a precursor to catalytically active species.
Cross-Coupling Reactions Utilizing this compound
This compound is a key participant in various carbon-carbon bond-forming cross-coupling reactions, offering a stable, less toxic alternative to other organometallic reagents.
Palladium-Catalyzed Cross-Couplings (e.g., Hiyama-type couplings)
The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org this compound can serve as the organosilane partner in this reaction. A crucial step in the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. organic-chemistry.org This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which generates a pentacoordinate silicon intermediate that is more reactive toward transmetalation with the palladium center. wikipedia.orgorganic-chemistry.orgnih.gov
The catalytic cycle generally involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the activated this compound, and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. wikipedia.orgmdpi.com This methodology has been successfully applied to the coupling of various aryl and heteroaryl chlorides with organosilanes. nih.govarkat-usa.org The use of specific ligands, such as XPhos, can be critical for achieving high yields in these transformations. nih.gov
Regioselective and Stereoselective Allylindation of Alkynes
A notable application of this compound is in the regio- and stereoselective allylindation of alkynes, a process mediated by indium(III) bromide (InBr3). This reaction achieves the anti-allylindation of various alkynes, leading to the formation of 1,4-dienylindium intermediates. mdpi.comresearchgate.netnih.gov These intermediates are versatile and can be subsequently trapped with electrophiles, such as iodine, to produce 1-iodo-1,4-dienes stereoselectively. mdpi.comresearchgate.net
The proposed mechanism involves the coordination of the alkyne to InBr3, which activates it towards nucleophilic attack by the allylic silane from the opposite face, ensuring anti-addition. mdpi.com The resulting 1,4-dienylindium species can also participate in one-pot palladium-catalyzed cross-coupling reactions with aryl halides to furnish 1-aryl-1,4-dienes. mdpi.comnih.gov The reaction demonstrates broad applicability with various terminal and internal alkynes.
| Alkyne Substrate | Product Yield (%) |
|---|---|
| 1-Decyne | 89 |
| Phenylacetylene | 94 |
| 1-Hexyne | 93 |
| Trimethylsilylacetylene | 91 |
| 4-Methyl-1-pentyne | 85 |
Enantioselective Transformations
The silicon moiety of this compound can be strategically incorporated into substrates to direct powerful enantioselective reactions.
Chiral Catalyst-Mediated Conjugate Additions to Silyl (B83357) Imides
An elegant example of enantioselective catalysis involves the use of α,β-unsaturated β-silyl imides where the silyl group is allyldimethylsilyl. acs.org Research has shown that a chiral (salen)Al µ-oxo dimer complex can catalyze the highly enantioselective conjugate addition of carbon-based nucleophiles, such as nitriles, to these specialized substrates. acs.orgresearchgate.net
The this compound-substituted imide was identified as an optimal substrate, undergoing these addition reactions in high yields and with excellent enantiomeric excess. acs.org The resulting silicon-containing products are valuable chiral building blocks. This methodology was successfully applied to the enantioselective total synthesis of the potent proteasome inhibitor (+)-lactacystin, demonstrating the synthetic utility of the products derived from this transformation. acs.org
Ring-Closing and Cross Metathesis Strategies with Silicon Tethers
This compound derivatives are instrumental in silicon-tethered metathesis strategies, which facilitate the synthesis of sterically hindered or challenging olefins that are difficult to obtain through conventional metathesis reactions. medwinpublishers.com In this approach, two fragments that are to be joined via metathesis are temporarily linked by a silicon-containing tether derived from an this compound precursor.
This intramolecular strategy, known as ring-closing metathesis (RCM), is often more efficient than its intermolecular counterpart (cross-metathesis) for constructing hindered systems like trisubstituted olefins. mdpi.com The silicon tether directs the metathesis catalyst to the desired location, promoting the ring-closing event. mdpi.com Following the successful RCM reaction, the silicon tether can be cleaved to release the desired product. This strategy has been applied to the synthesis of complex natural product fragments. researchgate.net A variety of ruthenium-based catalysts, including Grubbs and Hoveyda-Grubbs catalysts, are employed for the key metathesis step. uwindsor.caufpi.brdrughunter.com
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Grubbs 2nd Gen. | CH₂Cl₂ | 43 |
| Grubbs 2nd Gen. | 1,2-DCE | 57 |
| Grubbs 2nd Gen. | Toluene | 63 |
| Hoveyda-Grubbs 2nd Gen. | Toluene | 76 |
| Zhan-1B | Toluene | 46 |
| Nitro-Grela | Toluene | 79 |
| Umicore M71-SIPr | Toluene | 74 |
| Umicore M73-SIMes | Toluene | 81 |
Silicon-Tethered Olefin Metathesis for Complex Molecule Synthesis
Silicon-tethered ring-closing metathesis (RCM) is a powerful strategy for the stereoselective synthesis of complex organic molecules, particularly for constructing sterically hindered or medium-sized ring systems that are challenging to access through conventional intermolecular reactions. acs.orgresearchgate.netacs.orgnih.gov This intramolecular approach leverages a temporary silicon tether to bring two olefinic partners into proximity, facilitating the RCM reaction. nih.gov this compound is a key precursor in this methodology, serving as a versatile handle to install one of the necessary olefinic groups. acs.orgresearchgate.netrsc.org
The general strategy involves the coupling of an this compound derivative with a second molecule containing an olefin, such as an allylic or homoallylic alcohol, to form a diene precursor linked by a silyl ether. acs.orgacs.org This substrate then undergoes an intramolecular RCM reaction, typically catalyzed by a ruthenium complex like the Grubbs catalyst, to form a cyclic silyl ether. acs.orgacs.org The final step involves the cleavage of the silicon tether, which can be achieved under various conditions to release the desired, often stereochemically defined, acyclic product. acs.orgacs.orgrsc.org
A notable application of this method is the efficient and diastereoselective synthesis of trisubstituted olefins flanked by allylic or homoallylic alcohols. acs.orgresearchgate.net Researchers have successfully applied this strategy to the synthesis of the C16–C30 fragment of dolabelide C, a complex natural product. acs.orgresearchgate.netacs.orgx-mol.com In this work, various allyldimethylsilanes were first prepared via a novel Peterson olefination. acs.orgresearchgate.net These were then coupled with an allylic alcohol under dehydrogenative conditions to form the silyl ether RCM precursors. acs.org The subsequent RCM and tether cleavage steps provided the complex olefin fragment in good yield. acs.orgresearchgate.netacs.org
The table below summarizes key findings from the synthesis of trisubstituted olefins using this this compound-based RCM strategy.
| Step | Reactants | Catalyst/Reagent | Product | Yield | Reference |
| Silyl Ether Formation | This compound derivative + Allylic alcohol | Copper catalyst | Acyclic silyl ether (RCM precursor) | Good yields | acs.org |
| Ring-Closing Metathesis | Acyclic silyl ether | Grubbs 2 catalyst (5-10 mol%) | Cyclic silyl ether | Moderate to excellent yields | acs.org |
| Two-Step Tether Cleavage | Cyclic silyl ether | 1. Methyllithium 2. TBAF | Desired trisubstituted olefin | 79% (for two steps) | acs.orgacs.org |
This interactive table summarizes the multi-step silicon-tethered RCM process.
Surface Functionalization and Grafting Protocols
This compound is utilized in surface functionalization and grafting protocols to chemically modify the surfaces of various materials, such as silica (B1680970). acs.orguni-saarland.de These modifications can alter surface properties like hydrophobicity or provide reactive handles for subsequent transformations. researchgate.netmdpi.com The dual functionality of this compound—a reactive Si-H or Si-alkoxy group for surface attachment and an allyl group for further chemistry—makes it a valuable molecule for creating tailored surface chemistries. acs.org
One advanced protocol involves the metal-free, catalytic grafting of hydrosilanes onto silica surfaces. acs.org Research has demonstrated a highly efficient and rapid surface functionalization method using B(C₆F₅)₃ as a catalyst for the dehydrogenative coupling of hydrosilanes with surface silanol (B1196071) (Si-OH) groups. acs.org In this context, this compound was used as a model compound to showcase the mildness and selectivity of the catalytic process. acs.org The reaction proceeds quickly at room temperature, and crucially, preserves the integrity of the delicate allyl functional group. acs.org This is a significant advantage over uncatalyzed thermal methods, which require higher temperatures and can lead to undesired reactions of the allyl group with the silica surface. acs.org
The table below compares the catalytic and non-catalytic grafting of this compound onto a silica surface.
| Method | Catalyst | Temperature | Reaction Time | Outcome | Reference |
| Catalytic Grafting | 1 mol% B(C₆F₅)₃ | Room Temperature | < 5 minutes | Grafting occurs via Si-H activation, preserving the allyl group. | acs.org |
| Thermal Reaction | None | 60 °C | 48 hours | Reaction of the allyl group with the surface occurs, yielding a Si-H terminated surface. | acs.org |
This interactive table highlights the differences between catalytic and thermal surface functionalization with this compound.
Furthermore, this compound serves as a monomer in "grafting-from" polymerization techniques to create dense polymer brushes on nanoparticle surfaces. osti.govamazonaws.com For instance, in the synthesis of preceramic polycarbosilane-grafted nanoparticles, this compound undergoes platinum-catalyzed hydrosilylation polymerization that is initiated from the surface of silica nanoparticles. amazonaws.com This process yields nanoparticles with a dense polymer corona, creating free-flowing hairy nanoparticle liquids that can be converted to ceramics. osti.govamazonaws.com
Photoredox Catalysis with Allylsilanes
Visible-light photoredox catalysis has become a cornerstone of modern synthetic chemistry, offering mild and sustainable pathways to generate reactive radical intermediates. researchgate.netrsc.orgethz.ch Allylsilanes, including this compound, have been established as exceptionally versatile reagents within this field. researchgate.netrsc.org Under photocatalytic conditions, the Si-C bond of an allylsilane can undergo fragmentation to generate a valuable allyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
A significant application is the photoredox-catalyzed trifluoromethylation of allylsilanes. beilstein-journals.orgacs.org This reaction provides access to allylic trifluoromethylated products, which are important motifs in medicinal and materials chemistry. beilstein-journals.org In a typical system, a photocatalyst, such as [Ru(bpy)₃]Cl₂, is excited by visible light and initiates a single-electron transfer process with a CF₃ source like Togni's reagent. acs.org The resulting trifluoromethyl radical adds to the allylsilane. A key aspect of this transformation is the role of the silyl group, which directs the regioselectivity of the reaction to afford branched allylic CF₃ products that are not accessible using other catalytic methods like those based on copper(I). beilstein-journals.orgacs.org
The table below outlines the key components and outcomes of this photoredox-catalyzed reaction.
| Substrate | Catalyst | CF₃ Source | Key Outcome | Reference |
| Allylsilane | [Ru(bpy)₃]Cl₂ | Togni or Umemoto reagent | Regioselective formation of branched allylic CF₃ products. Silyl group directs regioselectivity. | beilstein-journals.orgacs.org |
This interactive table details the components for the photoredox trifluoromethylation of allylsilanes.
Beyond single-catalyst systems, allylsilanes are employed in dual-catalytic approaches that merge photoredox catalysis with other catalytic manifolds. For example, a combination of a photocatalyst and a chromium catalyst enables the asymmetric addition of allylsilanes to aldehydes. researchgate.netchemrxiv.org This dual catalytic system provides valuable homoallylic alcohols with chemo- and diastereoselectivity opposite to that of the classic Hosomi-Sakurai reaction, showcasing how photocatalytic activation of allylsilanes can unlock novel and complementary reactivity pathways. researchgate.netchemrxiv.org
Polymer Science and Advanced Materials Engineering with Allyldimethylsilane
Polymerization Dynamics of Allyldimethylsilane
The polymerization behavior of this compound is complex, encompassing both self-polymerization and copolymerization with other monomers. The specific pathway and resulting polymer structure are highly dependent on the chosen catalytic system and reaction conditions.
Homopolymerization and Cyclization Behavior
The homopolymerization of this compound has been a subject of study, revealing a propensity for both linear polymer formation and cyclization. researchgate.netacs.org Early research investigated the polymerization of organosilanes containing both vinyl and hydrogen groups attached to the same silicon atom, using platinum on carbon as a catalyst. researchgate.net These reactions yielded not only polymeric products but also cyclic compounds, highlighting the competitive nature of intramolecular cyclization versus intermolecular polymerization. researchgate.netacs.org The specific conditions of the polymerization, such as catalyst and monomer concentration, can influence the ratio of linear polymer to cyclic byproducts.
Copolymerization with Olefins using Ziegler-Natta and ATRP Systems
This compound can be effectively copolymerized with olefins like propylene (B89431) using heterogeneous Ziegler-Natta catalysts. researchgate.netresearchgate.net These catalyst systems, typically composed of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are fundamental in producing polyolefins with high linearity and stereoselectivity. libretexts.orgminia.edu.egwikipedia.org
In a specific application, this compound (ADMS) was copolymerized with propylene using a conventional MgCl₂-supported Ziegler-Natta catalyst. researchgate.netresearchgate.net The resulting propylene-allyldimethylsilane copolymer (PP-co-ADMS) incorporates the silane (B1218182) functionality into the polyolefin backbone. researchgate.net
This functionalized copolymer can then serve as a macroinitiator for subsequent polymerizations. For instance, the Si-Cl bonds, created by chlorinating the copolymer, can initiate the Atom Transfer Radical Polymerization (ATRP) of other monomers like methyl methacrylate (B99206) (MMA). researchgate.net ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with low dispersity. nih.govcmu.edu This two-step process, combining Ziegler-Natta and ATRP systems, enables the creation of graft copolymers, such as polypropylene-graft-poly(methyl methacrylate) (PP-g-PMMA), where the this compound unit acts as the crucial link between the two distinct polymer types. researchgate.net
Design and Synthesis of Functional Silicon-Containing Polymers
The unique reactivity of this compound makes it a key ingredient in the design of sophisticated silicon-containing polymers. It is particularly valuable for introducing specific functionalities, creating controlled architectures, and developing materials for high-technology applications.
Telechelic Vinyl/Allyl Functional Siloxane Copolymers
Telechelic polymers, which have reactive functional groups at their chain ends, are essential for creating cross-linked networks like silicone elastomers. rsc.org this compound is used as an end-capping agent to introduce reactive allyl groups onto polysiloxane chains. rsc.orgresearchgate.net
A robust method for synthesizing these materials is the borane-catalyzed polycondensation of hydrosilanes and alkoxysilanes, a process also known as the Piers-Rubinsztajn reaction. rsc.orgresearchgate.net In a typical synthesis, hydride-terminated dimethylsiloxane prepolymers are reacted with a functional dimethoxysilane (B13764172) (like 3-chloropropylmethyldimethoxysilane) to form a methoxy-terminated copolymer. rsc.org This intermediate is then reacted with this compound to replace the terminal methoxy (B1213986) groups with allyl groups, yielding a telechelic, functional siloxane copolymer. rsc.orgresearchgate.net This process allows for precise control over the molecular weight and the spatial distribution of functional groups along the polymer backbone. rsc.orgrsc.org
The final copolymers can have weight-average molecular weights (Mw) ranging from approximately 13,000 to over 70,000 g/mol . researchgate.netrsc.org The successful end-capping with this compound is confirmed by spectroscopic methods and size exclusion chromatography (SEC), which show no significant alteration of the copolymer's molecular weight after the end-group transformation. rsc.org
| Copolymer ID | Precursor | End-Capping Agent | Weight-Average Molecular Weight (Mw, g/mol) | Dispersity (Đ) | Source |
|---|---|---|---|---|---|
| 2b-1 | Methoxy-terminated poly((chloropropyl)methylsiloxane-co-dimethylsiloxane) | This compound | 22,100 | 3.36 | rsc.orgresearchgate.net |
| 2b-2 | Methoxy-terminated poly((chloropropyl)methylsiloxane-co-dimethylsiloxane) | This compound | 40,200 | 3.62 | rsc.orgresearchgate.net |
Structured Silicones via Piers-Rubinsztajn Reaction
The Piers-Rubinsztajn reaction, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is an exceptionally rapid and efficient method for forming siloxane (Si-O-Si) bonds. rsc.orgrsc.org It involves the reaction between a hydrosilane (Si-H) and an alkoxysilane (Si-OR), producing an alkane as the only byproduct. rsc.orgmdpi.com This reaction's mild conditions (room temperature) and tolerance for certain functional groups make it ideal for synthesizing precisely structured silicones where traditional acid- or base-catalyzed methods would fail. rsc.orgmcmaster.ca
This compound can be incorporated into these structured polymers, for example, as an end-capping agent after the main polymer backbone is formed. rsc.orgrsc.org The synthesis of functional copolymers via the Piers-Rubinsztajn reaction allows for the creation of materials with programmable spatial distributions of pendant groups. researchgate.netcore.ac.uk The reaction is tolerant of allyl groups, meaning no unintended side reactions, such as hydrosilylation, occur between the end-groups and the silane species in the polymer backbone under the catalytic conditions. rsc.orgrsc.org This enables the production of well-defined, functional telechelic polymers with high yields (>95%). rsc.org
| Reactant 1 | Reactant 2 | End-Capping Agent | Catalyst | Key Feature | Source |
|---|---|---|---|---|---|
| Hydride-terminated dimethylsiloxane | 3-chloropropylmethyldimethoxysilane | This compound | B(C₆F₅)₃ | Forms allyl-terminated copolymers with pendant chloro groups. rsc.orgresearchgate.net | rsc.orgresearchgate.netrsc.org |
Organosilane Incorporation for Single-Molecule Silicon Wires
In the field of molecular electronics, which aims to use individual molecules as electronic components, organosilanes are of significant interest. rsc.orgliverpool.ac.uk The incorporation of silicon into π-conjugated organic molecules creates materials with unique electronic and photophysical properties. rsc.org this compound is identified as a valuable monomer for synthesizing organosilanes that could be used in the preparation of single-molecule silicon wires. nih.govresearchgate.netchemrxiv.org
Research has demonstrated that an electroreductive approach can activate strong Si-Cl bonds to generate silyl (B83357) radicals, which can then react with alkenes. nih.govchemrxiv.org This method has been used to synthesize various organosilanes, including products derived from this compound. nih.govresearchgate.net The resulting molecules, which can contain disilane (B73854) groups adjacent to an alkene, show potential for use as parallel single-molecule silicon wires, a key component for future materials and electronic applications. nih.govresearchgate.net The desirable properties of these π-conjugated organosilanes stem from the orbital interactions between the π-conjugated system and the σ-conjugated silane fragments. rsc.org
Precursors for Ceramic Materials and Advanced Composites
This compound has emerged as a significant precursor and model compound in the field of polymer-derived ceramics (PDCs). The PDC process is an advanced manufacturing technique that uses specialized silicon-containing polymers (preceramic polymers) to produce ceramic materials with complex shapes and tailored properties. mdpi.comwikipedia.orgencyclopedia.pub These polymers, upon heat treatment (pyrolysis) in an inert atmosphere, transform into amorphous or nanocrystalline ceramic materials, most commonly silicon carbide (SiC), silicon nitride (Si₃N₄), or silicon oxycarbide (SiOC). wikipedia.orgencyclopedia.pub
Research has highlighted the utility of this compound in the synthesis of advanced ceramic materials, particularly silicon carbide. It can serve as a chemical vapor deposition (CVD) precursor for creating thin films of SiC. starfiresystems.com Furthermore, it has been instrumental as a model compound for understanding complex polymerization and modification reactions. A notable example is in the development of boron-modified silicon carbide. acs.org In one study, researchers synthesized a new poly(borocarbosilane) polymer by reacting allylhydridopolycarbosilane (AHPCS) with 9-borabicyclo[3.3.1]nonane (9-BBN). acs.org To understand the primary reaction mechanism—the hydroboration of the polymer's allyl groups—the study utilized the reaction of 9-BBN with this compound as a model. The results confirmed that an anti-Markovnikov hydroboration reaction occurred, which was crucial for designing the new polymer precursor. acs.org
The resulting AHPCS-9-BBN polymer proved to be a superior single-source precursor for producing dense, high-yield silicon carbide ceramics upon pyrolysis at 1600 °C. acs.org The modification with boron, guided by the model reaction with this compound, led to polymers with different solution properties and higher ceramic yields compared to the parent AHPCS polymer. acs.org This demonstrates the role of this compound in facilitating the rational design of preceramic polymers for high-performance composites.
Table 1: Properties of 9-BBN-Modified Allylhydridopolycarbosilane (AHPCS-9-BBN) Precursor
| Property | AHPCS (Parent Polymer) | AHPCS-9-BBN (Modified Polymer) | Research Finding |
| Synthesis Method | - | Reaction of AHPCS with 9-BBN | The modification involves the hydroboration of the polymer's allyl groups. acs.org |
| Molecular Weight | Lower | Higher | Molecular weight increases with greater incorporation of boron. acs.org |
| Intrinsic Viscosity | Higher | Lower | Intrinsic viscosity decreases as the degree of boron modification increases. acs.org |
| Processibility | Good | Good | The modified polymer maintains thermal stability similar to the parent AHPCS, ensuring it can be processed for matrix material applications. acs.org |
| Ceramic Char Yield (at 1600 °C) | Lower | Higher | Bulk pyrolysis of AHPCS-9-BBN polymers produces SiCB ceramic chars with boron contents ranging from 0.1 to 0.8%. acs.org |
Development of Novel Resist Materials
In the realm of microelectronics and nanofabrication, this compound is identified as a component in the development of novel resist materials. Resists are electron-sensitive films used in lithographic processes to draw custom patterns on a substrate. wikipedia.org In a typical photolithography process, a resist is coated onto a substrate and selectively exposed to a light source, such as a KrF excimer laser, which changes the solubility of the exposed areas. google.com This allows for the creation of intricate patterns that are subsequently transferred to the substrate material, often through etching. wikipedia.org
This compound has been cited in patents for negative photoresist compositions. google.comgoogle.com In a negative resist, the regions exposed to radiation become cross-linked and less soluble in the developer solvent, meaning the unexposed regions are washed away, leaving the patterned structure. allresist.comallresist.com Patents describe photoresist compositions for KrF laser applications where this compound is listed as a potential substituent group (R) within the chemical structure of the primary polymer. google.com The inclusion of such organosilicon moieties can influence the resist's properties, including its transparency, resolution, and etch resistance, which are critical for fabricating high-density semiconductor devices. google.com
Beyond photolithography, this compound has applications in other advanced patterning techniques. Research has noted its use in creating dry-development resists through plasma polymerization. azmax.co.jp This process avoids wet chemical developers, offering potential advantages in certain fabrication workflows. Furthermore, its relevance extends to electron beam lithography (EBL), a high-resolution technique that uses a focused beam of electrons to pattern the resist. wikipedia.orgnih.gov The chemical structure of the resist is fundamental to its performance in EBL, and the incorporation of silicon-containing groups like this compound can enhance properties such as etch resistance, which is crucial for transferring the nanoscale patterns to the underlying substrate. azmax.co.jp
Table 2: Representative Components of a Negative Photoresist Composition
| Component Category | Example Compound/Material | Role in the Composition |
| Base Polymer | Polymers with specific repeating units (e.g., derived from hydroxystyrene) functionalized with various groups. | Forms the primary structure of the resist film. The functional groups determine solubility and cross-linking behavior. google.com |
| Functional Group (Substituent) | This compound , Methyl, Ethyl, Acryloyl, Acetophenyl, Anthracene | Attached to the base polymer to modify its chemical and physical properties, such as sensitivity to radiation and development characteristics. google.com |
| Photoacid Generator (PAG) | Onium salts (e.g., sulfonium (B1226848) or iodonium (B1229267) salts) | Generates a strong acid upon exposure to radiation, which catalyzes the cross-linking reaction in the exposed areas of the negative resist. |
| Solvent | Propylene glycol monomethyl ether acetate (B1210297) (PGMEA), Ethyl lactate | Dissolves the solid components to create a liquid solution that can be uniformly spin-coated onto a substrate. |
| Additive/Cross-linker | Amino compounds, Melamine-based cross-linkers | Can be added to control the diffusion of the generated acid or to enhance the cross-linking density and thermal stability of the patterned resist. |
Organometallic Chemistry of Allyldimethylsilane and Its Complexes
Synthesis and Characterization of Transition Metal-Allyldimethylsilane Complexes
The synthesis of transition metal complexes incorporating allyldimethylsilane often proceeds through the reaction of the silane (B1218182) with highly reactive, coordinatively unsaturated metal precursors. A key example is the synthesis of a ruthenium complex where this compound coordinates to the metal center in a unique fashion.
The reaction of the bis(dihydrogen)ruthenium complex, RuH2(H2)2(PCy3)2, with this compound results in the formation of the complex [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2]. researcher.life In this reaction, the this compound displaces the dihydrogen ligands to coordinate to the ruthenium center. The resulting product is a highly reactive species. researcher.life Characterization reveals that the ligand is not coordinated simply through the allyl group or the silyl (B83357) group alone. Instead, it adopts an η4-coordination mode, stabilized by simultaneous interaction of the ruthenium center with the Si-H bond (an η2-H-Si interaction) and the C=C bond (an η2-C=C interaction). researcher.life This type of chelation highlights the bifunctional nature of this compound.
The synthesis of such complexes is typically carried out under inert atmospheres due to the reactivity of the metal precursors and the final products. Characterization relies on a combination of spectroscopic techniques to elucidate the novel bonding arrangement.
Metal-Ligand Cooperation in Si-H Activation
Metal-ligand cooperation (MLC) describes a scenario where both the metal center and a coordinated ligand are actively involved in a chemical bond activation process. researchgate.netrsc.org The activation of the Si-H bond of this compound by transition metals can be viewed through the lens of MLC, where the silane itself acts as the reactive ligand substrate.
In the formation of [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2], the activation of the Si-H bond does not proceed through a formal oxidative addition that would change the metal's oxidation state from Ru(II) to Ru(IV). Instead, the Si-H bond is cleaved heterolytically across the polar metal-ligand framework, or it remains intact but coordinated to the metal center as an η2-silane ligand. researchgate.netcapes.gov.br This interaction involves the donation of electron density from the Si-H σ-bond to a vacant metal d-orbital, and back-donation from a filled metal orbital into the Si-H σ* antibonding orbital. This weakens the Si-H bond and increases its reactivity without a formal change in the metal's oxidation state. capes.gov.br
Silyl Hydride and Silene Ligands in Catalytic Cycles
The activation of this compound at a metal center generates intermediates that are key to catalytic cycles, such as hydrosilylation and dehydrogenative silylation. researcher.lifenih.gov The primary intermediates formed are silyl hydride and, in some cases, silene complexes.
A metal silyl hydride complex features distinct bonds from the metal to both a silicon atom and a hydride ligand. These can be formed via the oxidative addition of the Si-H bond to the metal center. wikipedia.org However, in many cases, particularly with ruthenium, the intermediate is better described as a σ-silane or η2-silane complex, where the Si-H bond is coordinated side-on to the metal. researcher.liferesearchgate.net The complex [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2] is a prime example of such a σ-silane complex, which can be considered a snapshot of the initial step in a catalytic cycle. researcher.life This complex is catalytically active for the dehydrogenative silylation of this compound itself. researcher.life
Silene ligands (R2Si=CR2) are silicon analogues of alkenes and can be stabilized by coordination to a transition metal. acs.orgnih.gov The formation of a silene ligand from this compound in a catalytic cycle would likely proceed through β-hydride elimination from a silyl-alkyl intermediate, although this is less commonly observed than pathways involving reductive elimination. The potential for this compound to form either silyl hydride or silene-type intermediates makes it a versatile reagent in organometallic catalysis.
A general catalytic cycle for hydrosilylation, known as the Chalk-Harrod mechanism, involves:
Oxidative addition of the Si-H bond to the metal center to form a silyl hydride intermediate.
Coordination of an unsaturated substrate (like the allyl group of another this compound molecule).
Insertion of the alkene into either the M-H or M-Si bond.
Reductive elimination to release the product and regenerate the catalyst.
The unique structure of the [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2] complex suggests a variation of this mechanism where the "substrate" is pre-coordinated.
Spectroscopic and Structural Elucidation of Organometallic Species
The characterization of organometallic complexes of this compound relies heavily on spectroscopic methods and single-crystal X-ray diffraction to determine their precise structures and bonding. researcher.lifecapes.gov.bracs.org
NMR Spectroscopy is a powerful tool for identifying η2-H-Si coordination. The coordination of the Si-H bond to the metal results in a significant decrease in the one-bond silicon-hydrogen coupling constant (¹J(Si,H)). For instance, in free silanes, this value is typically around 180-200 Hz, whereas in η2-silane complexes, it can be reduced to 30-80 Hz. wikipedia.org The hydride ligands on the metal also show characteristic chemical shifts and couplings to other nuclei like phosphorus.
Infrared (IR) Spectroscopy provides evidence for the M-H and Si-H bonds. The ν(Si-H) stretching frequency is typically lowered upon coordination to a metal center compared to the free ligand. Hydride ligands (M-H) have characteristic stretches in the 1700-2200 cm⁻¹ region.
X-ray Diffraction provides definitive structural information. For η2-silane complexes, neutron diffraction is often preferred to accurately locate the hydrogen atom, but X-ray crystallography reveals key bond distances and angles. The Si-H bond is typically elongated in the complex compared to the free silane. wikipedia.org For example, the X-ray structure of a related complex, RuH2(η2-H2)(η2-H-SiPh3)(PCy3)2, shows the coordination of both H-H and Si-H bonds. researchgate.net While a specific crystal structure for the this compound complex [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2] is not detailed in the search results, its structural parameters can be inferred from similar, well-characterized complexes.
Table 1: Representative Spectroscopic Data for Metal-Silane Complexes
| Parameter | Free Silane (Typical) | η²-Silane Complex (Typical) | Note |
|---|---|---|---|
¹J(Si,H) (NMR) |
~180-200 Hz | 30-80 Hz | Significant reduction upon coordination. wikipedia.org |
ν(Si-H) (IR) |
~2100-2200 cm⁻¹ | Lowered | Weakening of the Si-H bond. |
δ ¹H (Hydride) |
N/A | -5 to -25 ppm | Shielded protons in the metallic environment. |
Table 2: Representative Structural Data for Metal-Silane Complexes
| Bond / Angle | Typical Distance / Angle | Note |
|---|---|---|
| d(Si-H) in η²-complex | ~1.55 - 1.80 Å | Elongated compared to free silane (~1.48 Å). wikipedia.org |
| d(M-Si) | ~2.3 - 2.5 Å | Reflects a direct metal-silicon interaction. |
| d(M-H) in η²-complex | ~1.6 - 1.8 Å | Distance between metal and the coordinated H atom. |
Computational and Theoretical Investigations of Allyldimethylsilane Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a vital tool in chemistry for predicting molecular properties and reaction dynamics. wikipedia.org By calculating the electron density of a system, DFT can provide detailed information on reaction pathways, transition states, and activation energies, offering insights that are often difficult to obtain through experimentation alone. numberanalytics.com
DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for a detailed energetic and kinetic analysis of plausible pathways. mdpi.com This involves identifying intermediates and transition states and calculating their relative energies to determine the most favorable reaction route.
A key reaction involving allyldimethylsilane is its surface functionalization of materials like silica (B1680970). acs.org DFT can model the interaction between the silane (B1218182) and the silica surface. For instance, in the absence of a catalyst, this compound reacts with silica at elevated temperatures (e.g., 60°C), where the allyl group interacts with surface silanol (B1196071) groups. acs.org In contrast, a different pathway is observed in catalyzed reactions where the Si-H bond is activated. acs.org
Another area of investigation is the electroreductive silylation of alkenes, where this compound can be used to create products that serve as monomers for silicon-containing polymers. nih.gov DFT calculations, in conjunction with electroanalytical experiments, have been crucial in supporting the proposed silyl (B83357) radical pathway and providing deeper insights into the reaction mechanism. nih.gov
Theoretical studies can generate data on the thermodynamics and kinetics of such processes. mdpi.com Key parameters obtained from these analyses are summarized in the table below.
| Parameter | Description | Relevance to this compound Reactions |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of reactions, such as Si-H activation or surface grafting. Lower Ea indicates a faster reaction. |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction pathway is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the maximum reversible work a system can perform. | Determines the spontaneity of a reaction pathway under constant temperature and pressure. A negative ΔG indicates a spontaneous process. |
| Transition State (TS) Geometry | The specific molecular arrangement at the highest point of the energy barrier between reactants and products. | Provides a snapshot of the bond-breaking and bond-forming processes central to the reaction mechanism. |
This table illustrates the typical energetic and kinetic parameters derived from DFT calculations to analyze reaction pathways.
DFT is instrumental in elucidating the mechanisms of catalytic reactions by modeling the interactions between the substrate, catalyst, and any intermediates. numberanalytics.comnih.gov This approach allows researchers to understand how a catalyst lowers the activation energy of a reaction.
A significant application is the B(C₆F₅)₃-catalyzed grafting of hydrosilanes onto silica surfaces, for which this compound has been used as a model compound. acs.org The proposed catalytic cycle involves the activation of the Si–H bond by the Lewis acidic borane (B79455) catalyst. acs.org DFT modeling can confirm this role, showing that coordination of the catalyst to the hydride ([Si---H---B(C₆F₅)₃]) decreases the electron density at the silicon center, making it highly susceptible to nucleophilic attack by the surface silanol groups of silica. acs.org
Similarly, the catalytic activation of this compound is observed in reactions with transition metal complexes. The bis(dihydrogen)ruthenium complex, RuH₂(H₂)₂(PCy₃)₂, catalyzes the dehydrogenative silylation of this compound. acs.org DFT studies on analogous systems help to detail the steps of such catalytic cycles, which typically involve:
Oxidative Addition : The catalyst activates the Si-H bond of this compound, breaking the bond and forming new bonds between the metal center and the H and Si fragments. DFT calculations on similar systems show this step leads to the formation of η¹ or η³-allyl nickel complexes. nih.gov
Migratory Insertion/Carbonylation : A substrate molecule (e.g., an alkene or carbon monoxide) inserts into the metal-silicon or metal-hydride bond. In the carbonylation of allyl halides, computation shows this step occurs more readily on η¹-allyl intermediates. nih.gov
Reductive Elimination : The final product is formed and released from the metal center, regenerating the catalyst for the next cycle. nih.gov
Computational models provide the free energy profiles for these cycles, identifying the rate-determining step and offering a quantitative understanding of the catalyst's efficiency.
Quantitative Structure-Activity Relationship (QSAR) Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its structural properties. medcraveonline.comwikipedia.org The fundamental principle is that the structure of a molecule determines its physicochemical properties, which in turn dictate its biological activity or other effects. wikipedia.org The process involves building a statistical correlation between calculated molecular descriptors (representing structural features) and an experimentally measured activity. jocpr.com
The development and validation of a QSAR model follow several key steps:
Data Set Compilation : A set of compounds with known activities (e.g., toxicity, therapeutic effect) is gathered. This set is typically divided into a training set for model development and a test set for validation. medcraveonline.commdpi.com
Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) parameters.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating a subset of descriptors to the activity. nih.govmdpi.com
Validation : The model's robustness and predictive power are rigorously tested. Internal validation (e.g., cross-validation) assesses the stability of the model, while external validation uses the test set to measure its ability to predict the activity of new, unseen compounds. jocpr.commdpi.com
While specific QSAR studies focusing solely on this compound are not prominent, it could be included in larger datasets of organosilanes for predicting properties like acute toxicity (LD₅₀). nih.gov An illustrative QSAR data table for a series of silanes is presented below.
| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Si-H Bond Energy (Descriptor 3) | Experimental Activity (e.g., LD₅₀ in mg/kg) |
| This compound | 100.24 | 2.15 | 377 kJ/mol | Value to be predicted or measured |
| Trimethylsilane | 74.20 | 1.70 | 384 kJ/mol | 5500 |
| Triethylsilane | 116.28 | 3.10 | 372 kJ/mol | 1860 |
| Phenylsilane | 108.21 | 2.45 | 369 kJ/mol | 1100 |
This table is a hypothetical representation of data used for QSAR model development. Descriptors are correlated with experimental activity to build a predictive model.
The resulting QSAR equation, if properly validated, could then be used to estimate the toxicity of other silanes without the need for extensive animal testing. nih.gov
Electronic Structure and Bonding Analysis of Silicon Centers in Organometallic Systems
Computational analysis of the electronic structure and bonding provides fundamental insights into the reactivity of organosilicon compounds, particularly when they are coordinated to a metal center. The lower electronegativity of silicon compared to carbon results in metal-silicon bonds that are often polarized toward the metal, leaving a partial positive charge on the silicon atom. escholarship.org This inherent electrophilicity at the silicon center is a key feature of its chemistry. escholarship.org
A prime example is the complex formed from the reaction of this compound with the ruthenium complex RuH₂(H₂)₂(PCy₃)₂. acs.org The product, [RuH₂{η⁴-HSiMe₂(CH=CHMe)}(PCy₃)₂], features the this compound ligand coordinated to the ruthenium center through two distinct interactions:
An η²-H-Si bond : This is a three-center, two-electron bond where the electron pair from the Si-H bond is shared with the metal center. This type of nonclassical interaction represents an arrested state of oxidative addition. acs.org
An η²-C=C bond : The π-electrons of the vinyl group coordinate to the ruthenium atom. acs.org
DFT calculations and topological analyses of electron density are used to characterize these interactions. escholarship.orgresearchgate.net They can quantify the degree of bond activation and the nature of the bonding, distinguishing between simple coordination and full oxidative addition. In many organometallic systems, electrophilic silicon centers can also engage in nonclassical, delocalized bonding with other nearby ligands, such as hydrides, creating what are known as agostic interactions. escholarship.org
| Bonding Interaction in [RuH₂{η⁴-HSiMe₂(CH=CHMe)}(PCy₃)₂] | Description | Significance for Reactivity |
| Ru-(η²-H-Si) | A three-center, two-electron bond involving Ru, H, and Si. The Si-H bond is elongated but not fully broken. | Represents the initial stage of Si-H bond activation, a crucial step in many catalytic cycles like hydrosilylation. |
| Ru-(η²-C=C) | Coordination of the ligand's vinyl group π-system to the ruthenium center. | Stabilizes the complex and positions the allyl group for subsequent reactions at the metal center. |
| Electrophilic Si Center | The silicon atom bears a partial positive charge due to the electronic effects of the metal fragment. | Makes the silicon atom susceptible to nucleophilic attack, driving reactions like catalytic grafting. acs.org |
This table summarizes the key bonding features of this compound in an organometallic complex, as elucidated by experimental and computational studies.
These detailed bonding analyses are critical for understanding the structure-reactivity relationships in organometallic silicon chemistry and for the rational design of new catalysts.
Applications of Allyldimethylsilane in Complex Molecule Synthesis and Interdisciplinary Research
Reagent in Stereoselective and Regioselective Carbon-Carbon Bond Formation
Allyldimethylsilane is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds with high degrees of stereoselectivity and regioselectivity. nih.govchemistry.coach One notable application involves the oxidative alkylation of ketones through the intramolecular transfer of the allyl group from pre-formed allyldimethylsilyl enol ethers. nih.gov This method has proven effective for aryl ketones, enones, and saturated cyclic systems. nih.gov
The preparation of the necessary allyldimethylsilyl enol ethers is straightforward, typically involving the reaction of a ketone's lithium enolate with allyldimethylsilyl chloride. nih.gov Subsequent exposure to oxidative conditions promotes the intramolecular carbon-carbon bond formation. nih.gov The stereochemical outcome of this allylation can be influenced by existing stereocenters within the substrate. For instance, in cyclic systems, the facial selectivity of the allyl transfer can be directed by substituents on the ring. nih.gov
An investigation into the effect of a remote stereocenter at the C4 position of a cyclohexanone (B45756) derivative demonstrated the potential for diastereoselective allylation. The allylation of a 4-tert-butyl-cyclohexenone derivative proceeded with a 20:1 diastereomeric ratio, favoring the 1,3-anti isomer. nih.gov Conversely, the corresponding saturated cyclohexanone derivative yielded the syn isomer as the major product with a 5:1 ratio. nih.gov This reversal in stereoselectivity highlights the subtle interplay of steric and electronic factors in directing the outcome of the reaction. Under mildly basic conditions, it was found that the less stable 1,3-anti isomer could epimerize to the more thermodynamically stable 1,3-syn isomer. nih.gov
This methodology provides a valuable tool for chemists, offering an alternative to traditional methods of enolate alkylation, Claisen rearrangements, or palladium-catalyzed allylation, particularly in cases where those methods may be insufficient. nih.gov
Strategies for Total Synthesis of Natural Products and Bioactive Molecules
The total synthesis of complex natural products and bioactive molecules is a significant area of chemical research, driven by the need to access rare compounds for biological study and to develop new therapeutic agents. purdue.eduuiowa.edunih.gov These endeavors often require the development of novel synthetic methodologies to construct intricate molecular architectures. purdue.edukfupm.edu.sa this compound and its derivatives serve as key reagents in strategies aimed at the efficient and stereocontrolled synthesis of these complex targets.
While direct examples of this compound in a completed total synthesis are specific to individual research campaigns, its utility in forming crucial carbon-carbon bonds makes it an important tool in the synthetic chemist's arsenal. smolecule.com The ability to form these bonds stereoselectively, as discussed in the previous section, is paramount in constructing molecules with multiple chiral centers, a common feature of natural products. nih.govpurdue.edu
Strategies for total synthesis often involve a convergent approach, where different fragments of the target molecule are synthesized independently and then coupled together. kfupm.edu.sa The reactions facilitated by this compound, such as the allylation of ketones and aldehydes, can be employed in the construction of these fragments. nih.govsmolecule.com For example, the introduction of an allyl group can serve as a handle for further functionalization or as a key component of the carbon skeleton.
The synthesis of bioactive molecules with potential applications in areas such as cancer research, infectious diseases, and neuroscience often drives the development of new synthetic methods. uiowa.edu The demand for enantiomerically pure compounds in the pharmaceutical industry underscores the importance of stereoselective reactions, a domain where this compound has demonstrated significant utility. nih.gov
Rational Design of Chiral Building Blocks
Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.gov The rational design and synthesis of these intermediates are critical for efficient drug development. This compound plays a role in this area by facilitating asymmetric reactions that lead to the formation of chiral centers with high enantiomeric excess.
The stereoselective carbon-carbon bond-forming reactions involving this compound derivatives are a powerful tool for creating chiral alcohols and other functionalities that are common in chiral building blocks. nih.govnih.gov For instance, the diastereoselective allylation of cyclic ketones, influenced by existing stereocenters, allows for the controlled installation of new chiral centers. nih.gov This control is fundamental to the rational design process, enabling chemists to predict and achieve the desired stereochemistry in their synthetic intermediates.
The synthesis of chiral building blocks often starts from achiral materials, relying on chiral catalysts or auxiliaries to induce asymmetry. nih.gov While not a chiral molecule itself, this compound can be used in conjunction with chiral catalysts or on substrates containing chiral auxiliaries to achieve high levels of enantioselectivity. The resulting chiral products can then be carried forward in the synthesis of more complex molecules.
The pharmaceutical industry's increasing demand for single-enantiomer drugs has spurred the development of new synthetic methods for producing chiral intermediates. nih.gov The versatility of this compound in various carbon-carbon bond-forming reactions makes it a valuable reagent in this context, contributing to the diverse toolbox available to medicinal chemists for the construction of novel chiral entities. smolecule.com
Synthesis of Advanced Organic Scaffolds (e.g., Skipped Dienes, Polyenes)
This compound and related allylic silanes are valuable reagents in the synthesis of advanced organic scaffolds, including skipped dienes and polyenes. mdpi.com Skipped dienes, or 1,4-dienes, are structural motifs found in a number of biologically important natural products and are also versatile synthetic intermediates. mdpi.com
One method for the synthesis of skipped dienes involves the regioselective anti-allylindation of alkynes using a combination of indium(III) bromide (InBr₃) and an allylic silane (B1218182), such as this compound. mdpi.com This reaction generates 1,4-dienylindium compounds, which are stable enough to be isolated and characterized but also sufficiently reactive for subsequent transformations. mdpi.com These intermediates can be readily converted into functionalized skipped dienes through reactions like iodination or palladium-catalyzed cross-coupling. mdpi.com
The scope of this allylindation reaction is broad, accommodating various aliphatic and aromatic alkynes, as well as different allylic silanes including allyl, methallyl, prenyl, and cinnamyl silanes. mdpi.com This versatility allows for the synthesis of a wide range of substituted skipped dienes with high regio- and stereoselectivity. mdpi.com
The resulting bifunctional skipped dienes, bearing both an allylic alcohol and an alkenylboronate, are particularly useful building blocks for further chemical synthesis. nih.gov These functionalities can be selectively manipulated to construct more complex molecular architectures, such as cyclic boron compounds and polyenes. nih.gov
Silicon Incorporation for Enhanced Pharmacokinetic and Potency Profiles
The strategic incorporation of silicon into bioactive molecules, often referred to as a "silicon switch," is an emerging strategy in drug discovery to enhance the pharmacokinetic and potency profiles of drug candidates. this compound can serve as a source of the dimethylsilyl group in the synthesis of these silicon-containing analogues.
Replacing a carbon atom with a silicon atom can lead to significant changes in a molecule's physicochemical properties. The carbon-silicon bond is approximately 20% longer than a carbon-carbon bond, which can alter the shape and conformation of a molecule, potentially leading to different interactions with biological targets.
Silicon-containing compounds are generally more lipophilic than their carbon counterparts. This increased lipophilicity can improve cell penetration, which is particularly beneficial for drugs targeting the central nervous system. However, this can also create challenges with solubility and metabolic clearance that need to be carefully managed.
Furthermore, silicon is more electropositive than carbon, resulting in differences in bond polarity. This can have a profound effect on the biological activity of a molecule. An example of this is the ammonium (B1175870)/silicon exchange found in the acetylcholinesterase inhibitor, Zifrosilone.
The use of this compound to introduce a silicon-containing moiety into a molecule allows medicinal chemists to explore the potential benefits of the silicon switch strategy in lead optimization. morressier.com This approach can yield new compounds with improved properties, highlighting the interdisciplinary nature of this research at the interface of chemistry and pharmacology.
Future Outlook and Emerging Research Avenues for Allyldimethylsilane Chemistry
Sustainable and Green Chemical Synthesis Methodologies
The development of sustainable and green chemical synthesis methodologies for and with allyldimethylsilane is a key area of future research. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. acs.org Current efforts are aimed at creating more environmentally benign processes that minimize waste and energy consumption.
A notable advancement is the development of a novel Peterson olefination reaction for the preparation of this compound precursors. acs.orgacs.orgresearchgate.net This method provides a versatile and efficient route to these important synthetic intermediates. acs.orgacs.org Research is also exploring the use of electrochemistry to generate silyl (B83357) radicals from readily available chlorosilanes, offering a transition-metal-free approach to silylation reactions. chemrxiv.orgnih.gov This electroreductive strategy allows for the activation of strong Si-Cl bonds under mild conditions. chemrxiv.org
Future research will likely focus on:
Developing catalytic versions of reactions that currently require stoichiometric reagents.
Utilizing renewable starting materials and solvents.
Designing processes with high atom economy to reduce waste.
A silicon-tether ring-closing metathesis strategy has been reported for the synthesis of trisubstituted olefins, which are difficult to obtain through classical methods. acs.orgresearchgate.net This strategy highlights the utility of this compound in complex organic synthesis and its potential for creating structurally diverse molecules. acs.org
Novel Catalytic System Development (e.g., Metal-Free, Organocatalysis)
The development of novel catalytic systems is a major driver of innovation in this compound chemistry. While precious metal catalysts have been traditionally used, there is a strong push towards cheaper, more abundant, and less toxic alternatives. acs.orggoogle.com
Metal-Free Catalysis:
A significant breakthrough is the use of tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, as a metal-free catalyst for the surface functionalization of silica (B1680970) with hydrosilanes. acs.org This method is highly efficient, proceeds at room temperature, and is complete within minutes. acs.org The reaction is dehydrogenative, allowing for easy monitoring of its progress. acs.org This approach preserves delicate functional groups that might be compromised by other methods. acs.org
Organocatalysis:
Organocatalysis has emerged as a powerful tool in this compound chemistry. nih.govamazonaws.com For instance, an enantioselective allylation of aldehydes using organocatalysis has been demonstrated. nih.gov The first organocatalytic oxidation of organosilanes to silanols has also been reported, bypassing the need for stoichiometric oxidants or precious metal catalysts. acs.org This transformation is attractive for both industrial and academic applications. acs.org
Future research in this area will likely focus on:
Expanding the scope of metal-free and organocatalytic reactions involving this compound.
Developing new chiral organocatalysts for asymmetric transformations.
Investigating the mechanisms of these catalytic reactions to enable further optimization.
High-Throughput Experimentation and Data-Driven Discovery in this compound Chemistry
High-throughput experimentation (HTE) and data-driven discovery are set to revolutionize the field of this compound chemistry. These approaches allow for the rapid screening of reaction conditions and the identification of new catalysts and materials. nextmol.com
By combining HTE with machine learning algorithms, researchers can accelerate the discovery of new chemical reactions and optimize existing ones. nextmol.com Data-driven approaches can analyze large datasets to identify patterns and relationships that may not be apparent through traditional research methods. nextmol.com This can lead to the discovery of novel reactivity and the design of new molecules with desired properties. nextmol.com
Future applications in this compound chemistry could include:
Rapid screening of catalysts for specific transformations.
Optimization of reaction conditions for yield and selectivity.
Predictive modeling of the properties of new this compound-containing materials.
The integration of automated synthesis platforms with data analysis tools will be crucial for realizing the full potential of this approach.
Advanced Materials Design with Tailored Functional Properties
This compound is a versatile building block for the design of advanced materials with tailored functional properties. ontosight.aiazmax.co.jpresearchgate.net Its unique reactivity allows for its incorporation into a wide range of polymers and composites. ontosight.ai
This compound can be used to create materials with specific surface properties. For example, it has been used in the surface functionalization of silica, which has widespread applications in drug delivery, bioimaging, and catalysis. acs.org The ability to control the surface chemistry of materials is crucial for developing new technologies in these areas. acs.org
The use of this compound in the synthesis of preceramic polymer grafted nanoparticles is another promising area of research. google.com These materials have potential applications in hypersonic vehicles, jets, and rockets due to their desirable rheological properties and reduced outgassing. google.com
Future research will likely focus on:
Developing new polymerization methods to create novel this compound-containing polymers.
Investigating the relationship between the molecular structure of these materials and their macroscopic properties.
Exploring the use of these materials in advanced applications such as flexible electronics, sensors, and membranes. researchgate.net
The development of silane (B1218182) functionalized olefin interpolymer derivatives is also an active area of research, with potential applications in coupled polymer products and blends. google.com
Interdisciplinary Nexus with Bio- and Nanoscience
The interdisciplinary nexus of this compound chemistry with bio- and nanoscience is a rapidly emerging field with immense potential. The unique properties of organosilicon compounds make them attractive for a variety of biological and nanotechnological applications. researchgate.net
Bioscience:
The incorporation of silicon into small molecules can enhance their biological activity and improve their pharmacological profiles. researchgate.net this compound-substituted compounds have been identified as useful chiral building blocks in the synthesis of biologically active molecules. acs.org For example, an this compound-substituted imide was used in the enantioselective total synthesis of the potent proteasome inhibitor (+)-lactacystin. acs.org
Future research in this area will focus on:
The synthesis of new organosilicon compounds with potential therapeutic applications.
The investigation of the biological mechanisms of action of these compounds.
The development of silicon-based drug delivery systems.
Nanoscience:
This compound plays a crucial role in nanoscience, particularly in the functionalization of nanoparticles and the creation of nanomaterials. acs.orggoogle.com The ability to modify the surface of nanoparticles with this compound allows for the creation of materials with tailored properties for applications in catalysis, sensing, and nanomedicine. acs.org
The use of this compound in the synthesis of functional polymers is also relevant to nanoscience, with applications in nanotechnology, sustainability, and biomedical fields. rsc.org
The table below summarizes the key research directions and their potential impact:
| Research Area | Key Focus | Potential Impact |
| Sustainable Synthesis | Green reaction conditions, renewable feedstocks, atom economy. | Reduced environmental impact, lower costs, increased efficiency. |
| Novel Catalysis | Metal-free and organocatalytic systems. | More sustainable and cost-effective chemical processes. |
| High-Throughput Experimentation | Rapid screening and data-driven discovery. | Accelerated discovery of new reactions and materials. |
| Advanced Materials | Polymers and composites with tailored properties. | New materials for electronics, aerospace, and biomedical applications. |
| Bio- and Nanoscience | Biologically active molecules and functional nanomaterials. | New therapeutics, drug delivery systems, and nanotechnologies. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing allyldimethylsilane derivatives, and how do reaction conditions influence yields?
- This compound derivatives, such as (2-pyridyl)this compound, are commonly synthesized via palladium- or copper-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling with aryl iodides proceeds under mild conditions (e.g., 80°C in THF) with yields exceeding 70% . Copper catalysis requires stoichiometric additives like BF₃·OEt₂ to activate carbonyl substrates, achieving moderate to high selectivity . Key variables include solvent polarity, catalyst loading, and temperature, which directly impact intermediate stabilization and side-reaction suppression.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- This compound is flammable and may release toxic fumes upon decomposition. Safety measures include:
- Storage : Inert atmosphere (N₂/Ar) at ≤4°C to prevent oxidation .
- Handling : Use spark-free tools, fume hoods, and PPE (gloves, goggles) to avoid inhalation or dermal contact .
- Decontamination : Non-reactive absorbents (e.g., vermiculite) for spills and neutralization of residues with ethanol-water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- ¹H/¹³C NMR : Silane protons resonate at δ 0.1–0.3 ppm, while allyl protons appear as distinct multiplets (δ 4.5–6.0 ppm). Pyridyl substituents show aromatic peaks at δ 7.0–8.5 ppm .
- GC-MS : Monitors purity and identifies volatile byproducts (e.g., trimethylsilanol) .
- Elemental Analysis : Validates stoichiometry, particularly for novel derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence this compound’s reactivity in catalytic cycles?
- The 2-pyridyl group in (2-pyridyl)this compound enhances electrophilicity via coordination to metal catalysts (e.g., Pd⁰ or Cu⁺), stabilizing transition states and accelerating transmetalation . Steric bulk in dimethylsilane groups slows β-hydride elimination, favoring allylic coupling over decomposition. Computational studies (DFT) suggest that electron-withdrawing substituents lower the activation barrier for oxidative addition by 5–10 kcal/mol .
Q. What strategies resolve contradictions in catalytic efficiency data across different this compound reactions?
- Discrepancies in turnover numbers (TONs) often arise from:
- Ligand Effects : Bulky phosphine ligands (e.g., PPh₃) improve Pd-catalyzed coupling but hinder Cu systems .
- Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance ionic intermediates in Pd catalysis but reduce Cu solubility .
- Replication : Standardize substrate ratios (1:1.2 silane:electrophile) and pre-dry solvents (molecular sieves) to minimize moisture interference .
Q. How can this compound be integrated into polymer networks for advanced material applications?
- This compound-terminated chloropropyl copolymers form elastomers via hydrosilylation with Si-H crosslinkers. For example, ClCo-1 (1200 g/mol spacers) exhibits higher dielectric strength than ClCo-2 (580 g/mol spacers) due to reduced chloropropyl density and enhanced chain flexibility . Optimization involves balancing spacer length (500–1500 g/mol) and curing temperature (60–100°C) to tune mechanical and electrical properties .
Methodological Guidelines
- Experimental Design : For novel derivatives, include full spectroscopic datasets in supplementary materials, reserving main-text tables for critical comparisons (e.g., yield vs. catalyst type) .
- Data Reporting : Use error bars for yields (±3–5% from triplicate trials) and annotate NMR spectra with coupling constants (J values) .
- Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., catalyst loading vs. solvent) and reference prior mechanistic studies to contextualize outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
